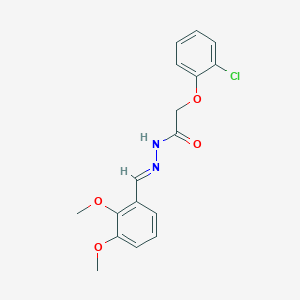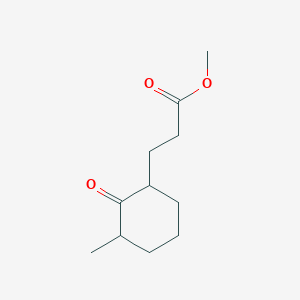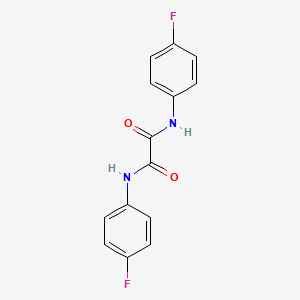
2-(2-Chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenoxy)-N’-(2,3-dimethoxybenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both chlorophenoxy and dimethoxybenzylidene groups, suggests potential biological activity and utility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N’-(2,3-dimethoxybenzylidene)acetohydrazide typically involves the condensation of 2-(2-chlorophenoxy)acetic acid hydrazide with 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorophenoxy)-N’-(2,3-dimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(2-Chlorophenoxy)-N’-(2,3-dimethoxybenzylidene)acetohydrazide exerts its effects is not well-documented. similar compounds often interact with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorophenoxy and dimethoxybenzylidene groups suggests potential interactions with cellular membranes or proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chlorophenoxy)acetohydrazide: Lacks the dimethoxybenzylidene group, potentially altering its biological activity.
N’-(2,3-Dimethoxybenzylidene)acetohydrazide: Lacks the chlorophenoxy group, which may affect its chemical reactivity and applications.
Uniqueness
2-(2-Chlorophenoxy)-N’-(2,3-dimethoxybenzylidene)acetohydrazide is unique due to the combination of both chlorophenoxy and dimethoxybenzylidene groups. This dual functionality may enhance its reactivity and broaden its range of applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
461708-77-0 |
|---|---|
Molekularformel |
C17H17ClN2O4 |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
2-(2-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-15-9-5-6-12(17(15)23-2)10-19-20-16(21)11-24-14-8-4-3-7-13(14)18/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ |
InChI-Schlüssel |
HCKRBSKOTGDDMY-VXLYETTFSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)COC2=CC=CC=C2Cl |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)COC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanol](/img/structure/B11958812.png)


![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11958832.png)








